molecular formula C11H14N4O B1413475 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine CAS No. 1416714-53-8

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine

Cat. No. B1413475
CAS RN: 1416714-53-8
M. Wt: 218.26 g/mol
InChI Key: AAXRPEKVTDJXGX-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine (THPP) is a heterocyclic compound with a unique structure and a wide range of applications. It is a member of the pyrazolopyridine family and is primarily used in the synthesis of pharmaceuticals and other organic compounds. THPP has been the subject of numerous scientific studies, and its potential applications have been explored in various areas of medicine, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

  • Synthesis Techniques : This compound represents a fluorinated heterocyclic scaffold, potentially attractive for various applications. It is synthesized via Michael addition, Mannich reaction, and Dieckmann condensation, starting from simple materials. This efficient synthesis route facilitates the creation of novel functionalized compounds (Revanna et al., 2013).

  • Heterocyclic Chemistry : A new synthon for heterocyclic chemistry, namely 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, was successfully prepared by selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine. This synthesis led to a series of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating the compound’s utility in creating novel heterocyclic structures (Dolzhenko et al., 2012).

  • Biomedical Applications : Pyrazolo[3,4-b]pyridines, including derivatives of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine, have significant biomedical applications. More than 300,000 such compounds have been described, showcasing their diversity and utility in various biomedical contexts (Donaire-Arias et al., 2022).

  • Synthetic Applications : The compound has been used in domino reactions to create partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine and other systems, indicating its utility in complex organic syntheses (Lipson et al., 2015).

  • Novel Synthesis Methods : An efficient synthesis of a series of dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one was reported, demonstrating the compound's role in the development of new synthesis methods and the creation of unique chemical structures (Hassanabadi et al., 2016).

  • Diverse Derivative Synthesis : A four-component bicyclization strategy was established to create multicyclic pyrazolo[3,4-b]pyridines, further showcasing the compound's role in generating a wide array of chemical structures (Tu et al., 2014).

properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRPEKVTDJXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)N)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine
Reactant of Route 2
Reactant of Route 2
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine
Reactant of Route 3
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine
Reactant of Route 4
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine
Reactant of Route 5
Reactant of Route 5
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine
Reactant of Route 6
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine

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